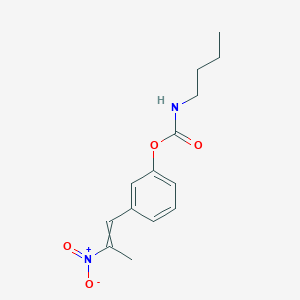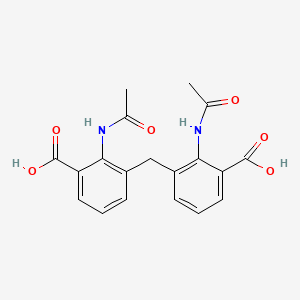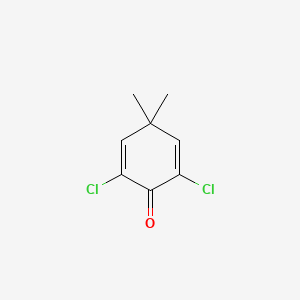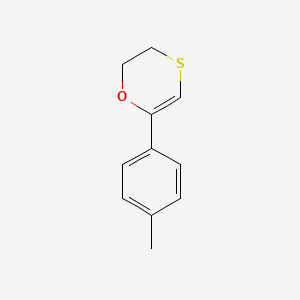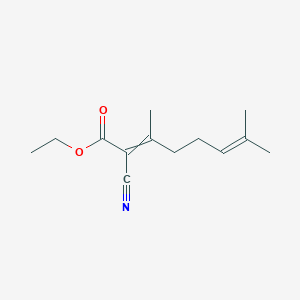
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide is a chemical compound characterized by the presence of a chloro group, two trimethylsilyl groups, and a sulfinamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of anhydrous conditions to prevent contamination and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Hydroxyl derivatives.
Applications De Recherche Scientifique
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinamide derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other functional sites. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chloro group can undergo substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the sulfinamide and chloro groups.
Trimethylsilyl chloride: Used in the synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide.
4-Chlorobenzenesulfinamide: The starting material for the synthesis of the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both trimethylsilyl and sulfinamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
61511-65-7 |
|---|---|
Formule moléculaire |
C12H22ClNOSSi2 |
Poids moléculaire |
320.00 g/mol |
Nom IUPAC |
4-chloro-N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H22ClNOSSi2/c1-17(2,3)14(18(4,5)6)16(15)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
Clé InChI |
WEEQCEPOCKCWLP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
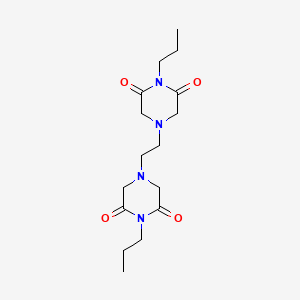
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
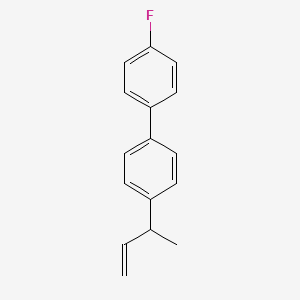
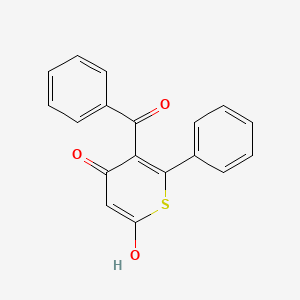
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
